molecular formula C16H12ClN3O2 B5528971 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide CAS No. 5549-40-6

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide

Cat. No.: B5528971
CAS No.: 5549-40-6
M. Wt: 313.74 g/mol
InChI Key: ZYDFDUCKVZYMRC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide typically involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with pyridine derivatives under specific conditions. One common method involves the use of tetrabutyl urea and tetrahydrofuran (THF) as solvents. The reaction is carried out at room temperature with the addition of two (trichloromethyl) carbonic ethers, followed by reflux for three hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve phase-transfer catalysis using quaternary alkylphosphonium salts. This method enhances the reaction efficiency and yield. The process typically includes the use of strong bases like NaOH and organic solvents such as dichloromethane .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to neuronal voltage-sensitive sodium and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
  • 3-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFDUCKVZYMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970836
Record name 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-40-6
Record name 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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